molecular formula C10H4ClF3O2 B15228709 3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid

3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid

Cat. No.: B15228709
M. Wt: 248.58 g/mol
InChI Key: IGPHQJKVANYPEO-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid is a chemical building block for research and development. While specific data on this compound is limited, its structure, featuring both a propiolic acid moiety and a 2-chloro-5-(trifluoromethyl)phenyl group, suggests significant potential as a versatile intermediate in organic synthesis . The trifluoromethyl group is known to enhance metabolic stability and membrane permeability in bioactive molecules, making this compound a valuable scaffold for constructing more complex target structures. This compound is expected to be particularly useful in medicinal chemistry for the synthesis of potential protease inhibitors, kinase ligands, and other pharmacologically active molecules. The propiolic acid group can undergo various reactions, including Sonogashira coupling and cycloadditions, to create diverse heterocyclic systems. For research purposes only. Not for diagnostic or therapeutic use. Specific molecular weight, CAS number, and full safety data should be confirmed upon product sourcing.

Properties

Molecular Formula

C10H4ClF3O2

Molecular Weight

248.58 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-ynoic acid

InChI

InChI=1S/C10H4ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,(H,15,16)

InChI Key

IGPHQJKVANYPEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzene with propiolic acid under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving oxidative addition, transmetalation, and reductive elimination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted derivatives, such as amines or thiols .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

3-(2-Trifluoromethylphenyl)propionic Acid (CAS: 94022-99-8)

  • Molecular Formula : C₁₀H₉F₃O₂
  • Molar Mass : 218.17 g/mol
  • Key Differences :
    • Substituent positions: The trifluoromethyl group is at position 2 on the phenyl ring, compared to positions 2 (Cl) and 5 (-CF₃) in the target compound.
    • Functional group: Propionic acid (CH₂CH₂COOH) vs. propiolic acid (C≡C-COOH), leading to differences in acidity and reactivity.
    • Purity : Available at >98.0% purity .

2-Chloro-5-(trifluoromethyl)phenol (CAS: 40889-91-6)

  • Molecular Formula : C₇H₄ClF₃O
  • Molar Mass : 200.56 g/mol
  • Key Differences: Functional group: Phenol (-OH) instead of propiolic acid. Substituents: Chlorine and -CF₃ at positions 2 and 5, mirroring the target compound.
  • Impact: The phenolic -OH group increases acidity (pKa ~10) compared to the carboxylic acid group (pKa ~4-5) in the target compound. This makes it less suitable for applications requiring stable anion formation .

3-(3-Chloro-5-fluorophenyl)acrylic Acid (CAS: 936366-61-9)

  • Molecular Formula : C₉H₆ClFO₂
  • Molar Mass : 200.59 g/mol
  • Key Differences :
    • Backbone: Acrylic acid (CH₂=CH-COOH) instead of propiolic acid.
    • Substituents: Fluorine at position 5 instead of -CF₃.
  • However, the lack of -CF₃ reduces lipophilicity, impacting membrane permeability .

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid (CAS: 175276-60-5)

  • Molecular Formula : C₁₂H₆ClF₃O₃
  • Molar Mass : 290.63 g/mol
  • Key Differences :
    • Core structure: Furan ring instead of benzene.
    • Substituents: Chlorine at position 4 and -CF₃ at position 2 on the furan.
  • Impact : The furan’s oxygen atom introduces polarity, improving water solubility but reducing metabolic stability compared to aromatic benzene derivatives .

Comparative Analysis of Physical and Chemical Properties

Property Target Compound 3-(2-TFMP)propionic Acid 2-Chloro-5-TFMP Phenol 3-Chloro-5-F Acrylic Acid
Molar Mass (g/mol) 252.62 218.17 200.56 200.59
Functional Group Propiolic Acid Propionic Acid Phenol Acrylic Acid
Substituent Positions 2-Cl, 5-CF₃ 2-CF₃ 2-Cl, 5-CF₃ 3-Cl, 5-F
Purity Not specified >98.0% Not specified 97%
Storage Conditions Room temperature Ambient Ambient Not specified

Biological Activity

3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses the following structural formula:

  • Molecular Formula : C11H7ClF3O2
  • Molecular Weight : 270.62 g/mol

The presence of the trifluoromethyl group and the chloro substituent on the phenyl ring contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound may exert its effects through:

  • Inhibition of Enzyme Activity : It has been shown to inhibit specific enzymes that play roles in metabolic pathways, potentially leading to altered cellular functions.
  • Modulation of Signaling Pathways : The compound may influence signaling cascades related to cell proliferation and apoptosis, affecting cancer cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines in vitro. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies revealed that it reduces inflammatory markers and cytokine production in models of acute inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the micromolar range.
Showed anti-inflammatory effects by reducing TNF-alpha and IL-6 levels in a murine model.
Reported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below 50 µg/mL.

Case Studies

  • In Vitro Anticancer Study : A recent study evaluated the effect of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Animal Model for Inflammation : In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to control groups, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Sonogashira coupling, between 2-chloro-5-(trifluoromethyl)phenyl halides and propiolic acid derivatives. For example:
  • Step 1 : Activation of the aryl halide (e.g., using Pd(PPh₃)₄/CuI catalysts in anhydrous THF under nitrogen) .
  • Step 2 : Oxidation of intermediates (e.g., methyl esters to carboxylic acids via KMnO₄ or CrO₃ in acidic conditions) .
    Key Considerations : Optimize reaction time (12–24 hr) and temperature (60–80°C) to avoid decomposition of the trifluoromethyl group.

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -65 ppm) and ¹H NMR for aromatic protons.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 277.0).
  • HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water + 0.1% formic acid gradient) .

Q. What are the critical stability considerations for storage and handling?

  • Methodological Answer :
  • Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent hydrolysis of the chloro and trifluoromethyl groups.
  • Handling : Use anhydrous conditions (glovebox) for reactions, as moisture may degrade the propiolic acid moiety .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, activating the aryl ring for nucleophilic attack at the para position. Computational studies (DFT/B3LYP) predict:
  • Reactivity Hotspots : Enhanced electrophilicity at C-4 of the phenyl ring (LUMO maps).
  • Experimental Validation : Kinetic studies under varying pH (e.g., 7–12) using NaSH or NH₃ as nucleophiles .

Q. What analytical strategies are effective for detecting trace amounts in environmental matrices?

  • Methodological Answer :
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for water samples.
  • Quantification : LC-MS/MS with electrospray ionization (ESI⁻) achieves detection limits of 0.1 ng/L. Use m/z 277→232 transition for quantification .
    Validation : Spike-and-recovery experiments in river water (recovery: 85–110%) .

Q. How can computational models predict the compound’s environmental persistence?

  • Methodological Answer :
  • Software Tools : EPI Suite or COSMOtherm to estimate biodegradation half-life (e.g., >100 days) and bioaccumulation potential (log BCF <2).
  • Experimental Correlation : Compare with structurally similar perfluorinated acids (e.g., PFBA) in OECD 301B tests .

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